![molecular formula C28H22N2O4 B13742995 9,10-Anthracenedione, 1,4-bis[(4-methoxyphenyl)amino]- CAS No. 2944-30-1](/img/structure/B13742995.png)
9,10-Anthracenedione, 1,4-bis[(4-methoxyphenyl)amino]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9,10-Anthracenedione, 1,4-bis[(4-methoxyphenyl)amino]- is an organic compound with the molecular formula C28H22N2O4. It is a derivative of anthracenedione, characterized by the presence of two methoxyphenylamino groups at the 1 and 4 positions of the anthracenedione core. This compound is known for its vibrant color and is used in various applications, including dyes and pigments.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Anthracenedione, 1,4-bis[(4-methoxyphenyl)amino]- typically involves the reaction of 9,10-anthraquinone with 4-methoxyaniline. The reaction is carried out in the presence of a catalyst, such as a Lewis acid, under controlled temperature and pressure conditions. The reaction can be represented as follows:
[ \text{9,10-Anthraquinone} + 2 \text{(4-methoxyaniline)} \rightarrow \text{9,10-Anthracenedione, 1,4-bis[(4-methoxyphenyl)amino]-} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed. This method ensures high efficiency and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize the production rate and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
9,10-Anthracenedione, 1,4-bis[(4-methoxyphenyl)amino]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the anthracenedione core to anthracene derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and specific solvents to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce anthracene derivatives.
Wissenschaftliche Forschungsanwendungen
9,10-Anthracenedione, 1,4-bis[(4-methoxyphenyl)amino]- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its role in drug development, particularly in the design of anthraquinone-based therapeutics.
Industry: Employed in the production of pigments and dyes for textiles, plastics, and other materials.
Wirkmechanismus
The mechanism of action of 9,10-Anthracenedione, 1,4-bis[(4-methoxyphenyl)amino]- involves its interaction with cellular components. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. This property is particularly useful in the development of anticancer drugs. The molecular targets include topoisomerase enzymes, which are crucial for DNA replication and repair.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9,10-Anthracenedione, 1,4-bis[(4-methylphenyl)amino]-: Similar structure but with methyl groups instead of methoxy groups.
9,10-Anthracenedione, 1,4-bis[(4-aminophenyl)amino]-: Contains amino groups instead of methoxy groups.
9,10-Anthracenedione, 1,4-bis[(4-butylphenyl)amino]-: Features butyl groups instead of methoxy groups.
Uniqueness
The presence of methoxy groups in 9,10-Anthracenedione, 1,4-bis[(4-methoxyphenyl)amino]- imparts unique electronic and steric properties, making it distinct from its analogs. These properties influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound in various applications.
Eigenschaften
CAS-Nummer |
2944-30-1 |
|---|---|
Molekularformel |
C28H22N2O4 |
Molekulargewicht |
450.5 g/mol |
IUPAC-Name |
1,4-bis(4-methoxyanilino)anthracene-9,10-dione |
InChI |
InChI=1S/C28H22N2O4/c1-33-19-11-7-17(8-12-19)29-23-15-16-24(30-18-9-13-20(34-2)14-10-18)26-25(23)27(31)21-5-3-4-6-22(21)28(26)32/h3-16,29-30H,1-2H3 |
InChI-Schlüssel |
GCKWKXLBKRJDAE-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)NC2=C3C(=C(C=C2)NC4=CC=C(C=C4)OC)C(=O)C5=CC=CC=C5C3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-benzyl-9-(3-piperidin-1-ylpropyl)-3,9-diazabicyclo[3.3.1]nonane;trihydrate;trihydrochloride](/img/structure/B13742919.png)
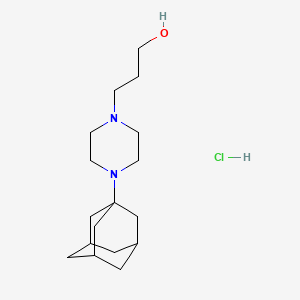
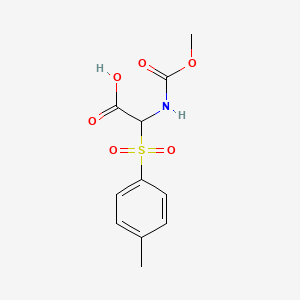
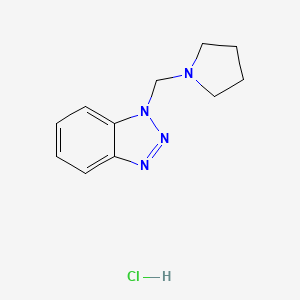
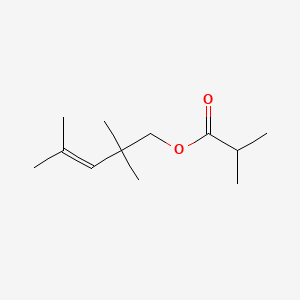
![5-Isocyanatobenzo[c][1,2,5]oxadiazole](/img/structure/B13742949.png)
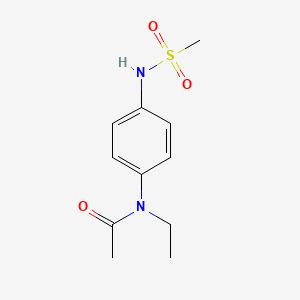

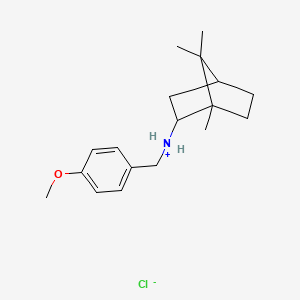
![1,1,2,2-Tetrafluoro-2-[(1,1,2,2-tetrafluoro-4-iodobut-3-en-1-yl)oxy]ethane-1-sulfonyl fluoride](/img/structure/B13742983.png)
![8-(3-Chloro-5-fluorobenzyl)-3-((methylamino)methyl)-8-aza-bicyclo[3.2.1]octan-3-ol](/img/structure/B13742991.png)
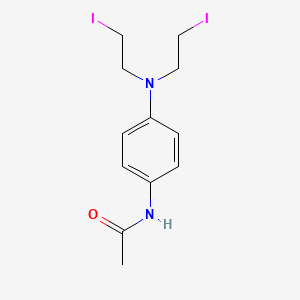
![6-prop-2-enyl-2,3-dihydro-[1,4]dithiino[2,3-c]pyrrole-5,7-dione](/img/structure/B13742996.png)

